5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
5-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound belonging to the benzothiazepine class. Its structure comprises a seven-membered thiazepine ring fused to a benzene moiety, with a 1,1-dioxide functional group, a phenyl substituent at position 2, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 4. Synthetic routes typically involve cyclization of thioamide precursors followed by oxidation to the sulfone derivative and functionalization of the side chains .
Properties
IUPAC Name |
1,1-dioxo-5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-20-14-19(16-8-2-1-3-9-16)28(26,27)18-11-5-4-10-17(18)23(20)15-21(25)22-12-6-7-13-22/h1-5,8-11,19H,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWGXXTGREKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS Number: 852451-78-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.5 g/mol. The structure features a benzo[b][1,4]thiazepine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 852451-78-6 |
| Molecular Formula | C21H22N2O4S |
| Molecular Weight | 398.5 g/mol |
Anticancer Activity
Recent studies have demonstrated that derivatives of the compound exhibit promising anticancer properties. Notably, compounds with similar structural motifs have been tested against various cancer cell lines.
Case Study: Anticancer Activity Against A549 Cells
A study evaluated the anticancer activity of several derivatives using the A549 human lung adenocarcinoma cell line. The compounds were subjected to an MTT assay to assess cell viability post-treatment.
- Methodology : Cells were treated with a fixed concentration (100 µM) for 24 hours.
- Results :
- Compounds showed variable cytotoxicity depending on their structural modifications.
- Some derivatives reduced A549 cell viability significantly (to as low as 61%).
- The incorporation of specific substituents (e.g., halogens) enhanced anticancer activity compared to the parent compound.
The findings suggest that structural modifications can lead to enhanced anticancer efficacy, making this class of compounds attractive for further development in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have been investigated for their antimicrobial activities against multidrug-resistant pathogens.
Case Study: Antimicrobial Screening
The antimicrobial activity was assessed against various resistant strains such as Staphylococcus aureus and Escherichia coli.
- Methodology : Compounds were screened for their effectiveness against clinically significant pathogens.
- Results :
- Certain derivatives displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
- The structure-dependence of activity was evident, with specific substitutions leading to increased potency against resistant strains.
These results indicate that the compound's derivatives could serve as lead compounds in the development of new antimicrobial agents targeting resistant bacteria .
Comparison with Similar Compounds
Mechanistic and Pharmacological Insights
The superior activity of This compound is hypothesized to arise from dual mechanisms:
Ion Channel Modulation : The 1,1-dioxide group enhances electron-withdrawing effects, stabilizing interactions with voltage-gated sodium or potassium channels.
Receptor Binding : The pyrrolidinyl-oxo side chain may interact with adrenergic or serotonergic receptors implicated in arrhythmia pathophysiology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
